Ivacaftor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236281 | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
low (<0.05 µg/mL), 2.00e-03 g/L | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
873054-44-5 | |
| Record name | Ivacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IVACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-215 | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Unraveling the Gating Mechanism of CFTR: A Technical Guide to the Action of Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We will delve into the molecular interactions, quantitative effects on channel gating, and the experimental methodologies used to elucidate its function. This guide is intended for an audience with a strong background in biochemistry, biophysics, and pharmacology.
Core Mechanism of this compound Action
This compound is a CFTR potentiator that directly binds to the CFTR protein to enhance its channel opening probability (Po).[1][2] This action helps to restore the flow of chloride ions through the cell membrane, addressing the underlying defect in patients with specific CFTR gating mutations.[2][3] The binding of this compound is allosteric, meaning it modulates the channel's activity from a site distinct from the ATP-binding sites.[4]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket within the transmembrane domains (TMDs) of CFTR, at the interface between the protein and the lipid bilayer. This binding site is formed by transmembrane helices 4, 5, and 8. Photoactivatable probes have also identified interaction sites in the intracellular loop 4 (ICL4) and near transmembrane helix 8. Upon binding, this compound stabilizes the open conformation of the CFTR channel, thereby increasing the likelihood and duration of chloride ion passage.
A key aspect of this compound's mechanism is its ability to promote channel gating in a manner that is dependent on phosphorylation but can be independent of ATP hydrolysis. Normally, CFTR gating is tightly coupled to the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This compound appears to decouple these processes, allowing for channel opening even with impaired ATP hydrolysis, which is a characteristic of some gating mutations.
Quantitative Effects of this compound on CFTR Function
The potentiation of CFTR by this compound has been quantified through various biophysical techniques, primarily patch-clamp electrophysiology. The following tables summarize key quantitative data from published studies.
| CFTR Variant | Parameter | Value | Experimental Condition | Reference |
| Wild-Type (WT) | K0.5 for current stimulation | 0.49 ± 0.15 nM | Inside-out patch clamp, continuous superfusion | |
| Wild-Type (WT) | Open Probability (Po) with 1mM Mg-ATP + 2µM this compound | 0.79 | Planar lipid bilayer | |
| Wild-Type (WT) | Equilibrium Dissociation Constant (Kd) | 6.6 ± 1.2 nM | Competitive binding assay with radiolabeled this compound | |
| G551D | Apparent Affinity (Kapp) | ~200-fold higher than previously reported | Inside-out patch clamp | |
| F508del | Apparent Affinity (Kapp) | 20–300-fold higher than previously reported | Inside-out patch clamp | |
| R117H | Fold increase in C-sweat rates | 3–7 fold | In vivo sweat rate measurements |
Table 1: Quantitative Effects of this compound on Wild-Type and Mutant CFTR
| Mutation | Effect of this compound | Reference |
| G551D | Potentiates channel gating | |
| G178R | Potentiates channel gating | |
| S549N | Potentiates channel gating | |
| S549R | Potentiates channel gating | |
| G551S | Potentiates channel gating | |
| G970R | Potentiates channel gating | |
| G1244E | Potentiates channel gating | |
| S1251N | Potentiates channel gating | |
| S1255P | Potentiates channel gating | |
| G1349D | Potentiates channel gating |
Table 2: CFTR Gating Mutations Potentiated by this compound
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through single or multiple CFTR channels in a patch of cell membrane.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are transiently transfected to express the CFTR variant of interest. Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-5 MΩ when filled with recording solution.
-
Recording Configuration: The inside-out patch configuration is most commonly used to allow for the controlled application of ATP, PKA, and this compound to the intracellular face of the membrane patch.
-
Solutions: The pipette (extracellular) solution typically contains a symmetrical chloride concentration (e.g., 150 mM NMDG-Cl). The bath (intracellular) solution contains a similar chloride concentration, along with MgATP (1-5 mM) to fuel channel gating and the catalytic subunit of protein kinase A (PKA, 75-100 U/mL) to phosphorylate the CFTR channel.
-
Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered, and digitized. Single-channel recordings are analyzed to determine the open probability (Po) and single-channel conductance. Macroscopic currents are measured to assess the overall channel activity in response to this compound.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structure of CFTR in complex with this compound.
-
Protein Expression and Purification: Human CFTR (often with stabilizing mutations like E1371Q) is expressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.
-
Complex Formation: Purified CFTR is incubated with a saturating concentration of ATP and MgCl2, and a molar excess of this compound.
-
Grid Preparation and Data Collection: The protein-drug complex is applied to EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and Structure Determination: A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D density map of the complex. An atomic model is then built into the density map.
Photoaffinity Labeling
This technique is used to identify the binding site(s) of a drug on its target protein.
-
Probe Synthesis: A photoactivatable analog of this compound is synthesized, typically containing a diazirine or benzophenone group.
-
Labeling: Membranes from cells expressing CFTR are incubated with the photoaffinity probe.
-
Photocrosslinking: The mixture is exposed to UV light to induce covalent crosslinking of the probe to the CFTR protein at the binding site.
-
Identification of Labeled Peptides: The labeled CFTR protein is isolated, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry to identify the specific amino acid residues that were crosslinked to the probe.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action.
Caption: CFTR gating cycle with and without this compound.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: this compound binding sites on the CFTR protein.
References
- 1. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (this compound) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Chemical Synthesis of Ivacaftor (VX-770)
For Researchers, Scientists, and Drug Development Professionals
Ivacaftor, marketed under the trade name Kalydeco®, is a landmark therapeutic agent for the treatment of cystic fibrosis (CF) in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR potentiator, this compound (VX-770) facilitates increased chloride ion transport by enhancing the channel-open probability of the CFTR protein on the cell surface. Its chemical structure is N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide. This guide provides an in-depth overview of a common and effective chemical synthesis route for this compound, detailing the retrosynthetic strategy, key intermediate preparations, and the final amide coupling step.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (1) disconnects the central amide bond, leading to two primary building blocks: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2) and 5-amino-2,4-di-tert-butylphenol (3). The quinoline core (2) can be further simplified through the Gould-Jacobs reaction, starting from aniline (4) and diethyl ethoxymethylenemalonate (5). The aminophenol fragment (3) is typically prepared from the commercially available 2,4-di-tert-butylphenol via a nitration and subsequent reduction sequence.
Synthetic Pathway and Experimental Protocols
The forward synthesis involves the preparation of the two key intermediates followed by their coupling.
Part 1: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2)
This synthesis is a two-step process starting with the Gould-Jacobs reaction to form the quinoline ester, followed by saponification.
Step 1a: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This step employs the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1][2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3]
Experimental Protocol: Aniline (2.0 mmol, 0.16 mL) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.21 mL) are combined in a microwave vial. The mixture is heated to 300 °C using a microwave synthesis system for 5 minutes. After cooling to room temperature, the precipitated product is filtered, washed with ice-cold acetonitrile (3 mL), and dried under vacuum.[3]
| Parameter | Value | Reference |
| Yield | 47% | [3] |
| Purity | >95% |
Step 1b: Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.
Experimental Protocol: Ethyl 4-hydroxyquinoline-3-carboxylate (15 g, 69 mmol) is suspended in a 2N sodium hydroxide solution (150 mL). The reaction mixture is stirred under reflux for 2 hours. After completion, the mixture is cooled to room temperature and filtered to remove any insoluble material. The filtrate is then acidified to a pH of 4 with 2N HCl, causing a white precipitate to form. This precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.
| Parameter | Value | Reference |
| Yield | 92% (10.5 g) | |
| Appearance | Pale white solid | |
| ¹H NMR (DMSO-d₆) | δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H) |
Part 2: Synthesis of 5-amino-2,4-di-tert-butylphenol (3)
This intermediate is synthesized via nitration of 2,4-di-tert-butylphenol, followed by catalytic reduction of the nitro group.
Experimental Protocol (Reduction Step): To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL), Pd-5% wt on activated carbon (900 mg) is added. The reaction is stirred at reflux for 2 hours. The mixture is then cooled to room temperature and filtered through Celite. The Celite pad is washed with methanol, and the combined filtrates are concentrated under reduced pressure to yield the product.
| Parameter | Value | Reference |
| Yield | Quantitative (1.66 g) | |
| Appearance | Grey solid | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.64 (s, 1H, OH), 6.84 (s, 1H), 6.08 (s, 1H), 4.39 (s, 2H, NH₂), 1.27 (m, 18H) | |
| ESI-MS | 222.4 m/z [M+H]⁺ |
Part 3: Amide Coupling to Synthesize this compound (1)
The final step is the formation of the amide bond between the quinoline carboxylic acid (2) and the aminophenol (3) using a suitable coupling agent, such as HATU.
Experimental Protocol: A mixture of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.25 g, 1.32 mmol), N,N-diisopropylethylamine (DIPEA) (0.97 mL, 5.38 mmol), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.01 g, 2.64 mmol) in dimethylformamide (DMF) (5 mL) is stirred at 25 °C for 10 minutes. 5-amino-2,4-di-tert-butylphenol (0.58 g, 2.64 mmol) is then added in one portion. The reaction is stirred until completion, typically monitored by TLC or HPLC. The final product is then isolated and purified, often by column chromatography, to yield this compound.
| Parameter | Value | Reference |
| Coupling Agent | HATU | |
| Base | DIPEA | |
| Solvent | DMF | |
| Temperature | 25 °C | |
| Reported Yield | 71% (after chromatography) |
This guide outlines a robust and well-documented synthetic route to this compound. The procedures described are scalable and utilize common reagents in medicinal chemistry, providing a solid foundation for researchers in the field of drug development and organic synthesis.
References
The Discovery and Development of Ivacaftor: A Technical Guide
Abstract
Ivacaftor (formerly VX-770, marketed as Kalydeco®) represents a landmark achievement in precision medicine, being the first therapeutic agent to target the underlying molecular defect in a subset of patients with cystic fibrosis (CF). As a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, this compound enhances the channel's open probability, thereby restoring chloride ion flow across the epithelial cell surface. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the high-throughput screening campaign that led to its identification, the preclinical characterization of its activity, and the pivotal clinical trials that established its safety and efficacy. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols for foundational assays are provided. Furthermore, signaling pathways and developmental workflows are visualized using the DOT language to facilitate a deeper understanding of this transformative therapy.
Discovery and Preclinical Development
The journey to this compound began with a strategic shift from treating the symptoms of cystic fibrosis to targeting the root cause: a defective CFTR protein. This endeavor was spearheaded by Vertex Pharmaceuticals in collaboration with the Cystic Fibrosis Foundation.[1][2][3]
High-Throughput Screening (HTS) and Lead Identification
This compound was identified through an extensive high-throughput screening of over 228,000 small-molecule compounds.[4] The primary goal was to find "potentiators"—compounds that could enhance the function of CFTR channels already present on the cell surface.
Experimental Protocol: High-Throughput Screening for CFTR Potentiators
-
Assay Principle: The HTS assay was a cell-based fluorescence membrane potential assay designed to detect changes in chloride ion transport. It utilized the halide sensitivity of the Yellow Fluorescent Protein (YFP). Iodide influx into the cells quenches the YFP fluorescence, and a functional CFTR channel facilitates this influx. Potentiators are identified by their ability to increase the rate of fluorescence quenching in the presence of a CFTR agonist like forskolin.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a G551D-mutant human CFTR and a halide-sensitive YFP were used. The G551D mutation results in a CFTR protein that is trafficked to the cell surface but has a severe gating defect (low channel open probability).
-
Procedure:
-
FRT-G551D-CFTR cells were plated in multi-well microplates.
-
Cells were incubated with the library compounds.
-
A CFTR agonist (e.g., forskolin) was added to activate the CFTR channels.
-
An iodide-containing solution was rapidly added, and the rate of YFP fluorescence quenching was measured using a plate reader.
-
Compounds that significantly increased the rate of quenching compared to control wells were identified as primary hits.
-
-
Lead Optimization: VX-770 (this compound) emerged as a lead compound from this screening and subsequent medicinal chemistry optimization efforts.
Preclinical Characterization
Following its identification, this compound underwent rigorous preclinical testing to characterize its mechanism and efficacy in vitro.
Experimental Protocol: Ussing Chamber Electrophysiology
-
Purpose: To directly measure CFTR-mediated chloride secretion in polarized epithelial cell monolayers.
-
Cell Models: Primary cultures of human bronchial epithelial (HBE) cells from CF patients (with G551D/F508del or F508del/F508del mutations) and non-CF donors were used. Recombinant cell lines like FRT cells were also used for initial characterization.
-
Procedure:
-
Epithelial cells are grown on permeable filter supports to form a polarized monolayer, separating apical and basolateral chambers.
-
The monolayer is mounted in an Ussing chamber, and the transepithelial voltage is clamped to 0 mV. The resulting short-circuit current (Isc) is a measure of net ion transport.
-
A chloride ion gradient is established across the monolayer.
-
CFTR is activated with a cAMP agonist (e.g., forskolin).
-
This compound is added to the apical side, and the change in Isc is measured. An increase in Isc reflects an increase in chloride secretion through CFTR channels.
-
-
Key Findings: In HBE cells with the G551D mutation, this compound potentiated chloride secretion to approximately 50% of the level seen in non-CF HBE cells. The effect was significantly lower in cells homozygous for the F508del mutation, as this mutation primarily causes a trafficking defect, resulting in less CFTR protein at the cell surface for this compound to act upon.
Mechanism of Action
This compound is a CFTR potentiator. It acts by binding directly to the CFTR protein and increasing the probability that the channel will be open, a process known as "gating". This allows for an increased flow of chloride ions through the channel. Mechanistic studies suggest that this compound promotes a decoupling between the CFTR gating cycle and the ATP hydrolysis cycle that normally controls channel closing. By stabilizing the open state of the channel, it prolongs the duration of chloride transport for each channel opening event.
Caption: this compound's mechanism of potentiating the CFTR channel.
Pharmacokinetics
This compound is administered orally and is recommended to be taken with fat-containing food to increase its absorption significantly. It is highly bound to plasma proteins and is extensively metabolized in the liver, primarily by the CYP3A enzyme system.
Caption: The metabolic pathway of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Absorption | ||
| Tmax (fed state) | ~5 hours | |
| Bioavailability | Increased 2.5- to 4-fold with fat-containing food | |
| Distribution | ||
| Apparent Volume of Distribution (Vd/F) | 353 (122) L | |
| Plasma Protein Binding | ~99% (primarily to alpha 1-acid glycoprotein and albumin) | |
| Metabolism | ||
| Primary Enzyme | CYP3A | |
| Active Metabolite | M1 (approx. 1/6th the potency of this compound) | |
| Inactive Metabolite | M6 (less than 1/50th the potency of this compound) | |
| Elimination | ||
| Primary Route | Feces (~87.8%) | |
| Apparent Terminal Half-life | ~12-14 hours | |
| Apparent Clearance (CL/F) | 17.3 (8.4) L/hr |
Clinical Development
The clinical development of this compound was a multi-phase process that ultimately led to its approval as the first disease-modifying therapy for cystic fibrosis.
Caption: The workflow for this compound's discovery and development.
Phase 2 Studies
Phase 2 trials provided the first evidence of clinical benefit in patients. A key study in 39 patients with at least one G551D mutation demonstrated significant improvements in lung function and other markers of disease after treatment with VX-770. These promising results paved the way for larger, pivotal Phase 3 trials.
Phase 3 Studies
The efficacy and safety of this compound were confirmed in several Phase 3, randomized, placebo-controlled trials across different patient populations defined by age and specific CFTR mutations.
Experimental Protocol: Sweat Chloride Test
-
Purpose: To measure the concentration of chloride in sweat. It serves as a primary diagnostic test for CF and a key pharmacodynamic biomarker for CFTR modulator efficacy.
-
Procedure (Pilocarpine Iontophoresis):
-
A small area of skin (usually the forearm) is cleaned.
-
Two electrodes are placed on the skin. One is covered with a gauze pad soaked in pilocarpine, a drug that stimulates sweating. The other is soaked in a salt solution.
-
A weak electrical current is passed through the electrodes, causing the pilocarpine to be delivered into the skin and induce localized sweating.
-
After a set period, the electrodes are removed, and the stimulated area is cleaned.
-
A sweat collection device is placed over the area to absorb the sweat.
-
The collected sweat is analyzed to determine its chloride concentration.
-
-
Interpretation: A sweat chloride level >60 mmol/L is consistent with a diagnosis of CF. A significant reduction in sweat chloride following treatment indicates restoration of CFTR function. This compound was the first agent to show a reduction in sweat chloride to levels below this diagnostic threshold in many patients.
Table 2: Summary of Pivotal Phase 3 Clinical Trial Results for this compound Monotherapy
| Study Name (Mutation) | Patient Population | N | Duration | Primary Endpoint Result (vs. Placebo) | Key Secondary Endpoint Results (vs. Placebo) | Reference(s) |
| STRIVE (G551D) | Ages ≥12 years | 161 | 48 weeks | Mean absolute change in ppFEV₁: +10.6 percentage points | Sweat Chloride: -48.1 mmol/L; Weight Gain: +2.7 kg; Pulmonary Exacerbations: 55% risk reduction | |
| ENVISION (G551D) | Ages 6-11 years | 52 | 48 weeks | Mean absolute change in ppFEV₁: +12.5 percentage points (at 24 wks) | Sweat Chloride: -54.0 mmol/L; Weight Gain: +2.8 kg | |
| KONNECTION (non-G551D Gating) | Ages ≥6 years | 39 | 8 weeks (crossover) | Mean absolute change in ppFEV₁: +10.7 percentage points | Sweat Chloride: -49.1 mmol/L; CFQ-R Score: +8.6 points | |
| KONDUCT (R117H) | Ages ≥6 years | 69 | 24 weeks | Mean absolute change in ppFEV₁: +2.1 percentage points (p=0.20, all ages); +5.0 percentage points (p=0.01, ages ≥18) | Sweat Chloride: -24.0 mmol/L |
Pediatric Development
Following its success in adults and older children, this compound was studied in younger pediatric populations to assess its safety, pharmacokinetics, and efficacy in preventing disease progression.
Table 3: this compound Efficacy in Pediatric Populations
| Study Name | Patient Population | N | Key Findings | Reference(s) |
| KIWI | Ages 2-5 years | 34 | Well-tolerated; PK exposure similar to adults; Mean sweat chloride reduction of 47.1 mmol/L; Improvements in markers of pancreatic function. | |
| ARRIVAL | Ages 4 to <24 months | 17 (4-<12mo cohort) | Well-tolerated with no new safety concerns; Mean sweat chloride reduction of 61.9 mmol/L; Improvements in markers of pancreatic function. |
Regulatory History and Conclusion
The robust data from the clinical development program led to a rapid regulatory review.
-
January 31, 2012: The U.S. FDA approved this compound (Kalydeco) for patients aged 6 and older with the G551D mutation, just three months after the New Drug Application was submitted.
-
Subsequent Approvals: The label has since been expanded multiple times to include additional gating and residual function mutations, as well as progressively younger age groups, with the most recent approvals for infants as young as one month old.
The discovery and development of this compound marked a paradigm shift in CF treatment, demonstrating that targeting the fundamental protein defect could lead to profound clinical benefits. It laid the groundwork for the development of subsequent CFTR modulators, including correctors and combination therapies, which now provide effective treatment for the vast majority of the CF population. The success of this compound stands as a testament to the power of targeted drug discovery, collaborative research, and a deep understanding of disease pathophysiology.
References
- 1. New England Journal of Medicine Publishes Phase 2 Study of VX-770 as a New Approach to Treat the Underlying Cause of Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Development, clinical utility, and place of this compound in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Ivacaftor Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early-stage research concerning analogs of Ivacaftor, a cornerstone therapy for cystic fibrosis. It details the core scientific principles, experimental methodologies, and key findings in the ongoing quest for novel and improved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators.
Introduction to CFTR Potentiators and this compound
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an anion channel critical for ion and water transport across epithelial surfaces. Malfunctioning CFTR protein leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system. CFTR modulators are a class of drugs that target the defective protein directly. Potentiators, such as this compound (VX-770), are small molecules that bind to the CFTR protein and increase the probability of the channel being open, thereby enhancing chloride ion transport. While this compound has been a breakthrough for patients with specific CFTR mutations, ongoing research focuses on developing analogs with improved potency, broader applicability to different CFTR mutations, and optimized pharmacokinetic profiles.
Key this compound Analogs and Quantitative Data
Early-stage research has yielded several promising this compound analogs. The following tables summarize the in vitro potency of some of these compounds, providing a clear comparison of their activity.
Table 1: Potency of Early-Stage this compound Analogs
| Compound | Target CFTR Mutant | Assay Type | EC50 (nM) | Efficacy (% of VX-770) | Reference |
| GLPG1837 | F508del (low temp rescued) | YFP Halide Assay | 3.5 ± 0.2 | - | |
| G551D/F508del | TECC | 159 | 173% | ||
| R334W/F508del | TECC | 40.7 | 162% | ||
| GLPG2451 | F508del (low temp rescued) | YFP Halide Assay | 11.1 ± 3.6 | - | |
| G551D/F508del | TECC | 675 | 147% | ||
| R334W/F508del | TECC | 40.3 | 161% | ||
| Compound '358' | Wild-Type | Patch Clamp | 2200 ± 600 | - | |
| (S)-'853' | Wild-Type | Patch Clamp | 2100 ± 900 | - | |
| CoPo-22 | G551D | Fluorescence Plate Reader | ~5000 | Lower than genistein | |
| Wild-Type | Short-Circuit Current | ~10000 | - |
Table 2: Relative Potency of this compound Metabolites
| Compound | Description | Relative Potency (vs. This compound) | Reference |
| M1 (hydroxymethyl-ivacaftor) | Active Metabolite | ~1/6th | |
| M6 (this compound-carboxylate) | Inactive Metabolite | ~1/50th |
Experimental Protocols
The characterization of this compound analogs relies on a suite of specialized in vitro assays. Below are detailed methodologies for three key experiments.
YFP-Based Halide Influx Assay
This high-throughput screening assay is used to measure CFTR-mediated halide transport.
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with a plasmid encoding the CFTR mutant of interest and a plasmid encoding a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., H148Q/I152L).
-
Transfected cells are seeded in 96- or 384-well black, clear-bottom plates.
-
For temperature-sensitive mutants like F508del, cells are often incubated at a lower temperature (e.g., 27°C) for 24-48 hours to facilitate protein trafficking to the cell surface.
-
-
Assay Procedure:
-
Cells are washed with a chloride-containing buffer (e.g., PBS).
-
The cells are then incubated with the test compounds (this compound analogs) at various concentrations for a defined period.
-
A CFTR agonist, such as forskolin, is added to activate the CFTR channels.
-
The assay is initiated by replacing the chloride-containing buffer with an iodide-containing buffer.
-
The influx of iodide through open CFTR channels quenches the YFP fluorescence.
-
The rate of fluorescence quenching is measured over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The initial rate of fluorescence decrease is proportional to the CFTR-mediated iodide influx.
-
Dose-response curves are generated by plotting the rate of quenching against the compound concentration to determine the EC50.
-
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.
-
Cell Culture:
-
Primary human bronchial epithelial (HBE) cells or other suitable epithelial cell lines are cultured on permeable supports.
-
The cells are grown until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Both compartments are filled with identical physiological saline solutions and maintained at 37°C.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is typically blocked with amiloride.
-
CFTR is then activated with a cAMP agonist cocktail (e.g., forskolin and IBMX).
-
The test compound is added to the apical or basolateral chamber, and the change in Isc is recorded.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
The change in Isc upon addition of the test compound reflects the potentiation of CFTR activity.
-
Dose-response curves are constructed to calculate EC50 values.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through individual CFTR channels.
-
Cell Preparation:
-
Cells expressing the CFTR channel of interest are cultured on glass coverslips.
-
-
Recording Configuration:
-
The excised inside-out patch-clamp configuration is most commonly used to study CFTR, as it allows for the application of ATP and protein kinase A (PKA) to the intracellular face of the membrane patch.
-
A glass micropipette with a small tip opening is sealed onto the cell membrane. The patch of membrane under the pipette tip is then excised from the cell.
-
-
Experimental Procedure:
-
The intracellular face of the membrane patch is perfused with a solution containing ATP and PKA to activate the CFTR channels.
-
The current flowing through the single CFTR channel(s) in the patch is recorded at a constant holding potential.
-
The test compound is then added to the bath solution, and the change in channel activity is recorded.
-
-
Data Analysis:
-
The open probability (Po) of the channel is calculated as the fraction of time the channel spends in the open state.
-
An increase in Po in the presence of the compound indicates potentiation.
-
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound analogs involve understanding complex biological pathways and structured experimental processes.
CFTR Activation Signaling Pathway
The activation of the CFTR channel is a multi-step process involving phosphorylation and ATP binding. This compound and its analogs act at the level of the channel protein to increase its open probability.
Unlocking the Gate: An In-depth Technical Guide to Ivacaftor's Potentiation of the CFTR Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and experimental evaluation of Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. It is designed to serve as a detailed resource for professionals in the field of cystic fibrosis research and drug development, offering insights into the potentiation of the CFTR channel by this groundbreaking therapeutic agent.
Executive Summary
Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. These mutations lead to dysfunctional or absent CFTR protein, resulting in a cascade of downstream effects, most notably the accumulation of thick, sticky mucus in various organs. This compound (VX-770) represents a paradigm shift in CF therapy as the first approved drug that directly targets the underlying protein defect. It acts as a "potentiator," a molecule that increases the channel open probability (Po) of CFTR, thereby restoring its function. This guide delves into the core of this compound's mechanism, the experimental methodologies used to characterize its action, and the quantitative data that underscore its efficacy.
This compound's Mechanism of Action: Allosteric Potentiation of the CFTR Channel
This compound's primary mechanism of action is the potentiation of CFTR channel gating. In specific CFTR mutations, particularly "gating" mutations like G551D, the CFTR protein is present at the cell surface but fails to open and close properly, severely limiting ion flow. This compound directly binds to the CFTR protein to induce a conformational change that stabilizes the open state of the channel, thus increasing the likelihood of chloride and bicarbonate ion transport.[1]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to an allosteric site on the CFTR protein, at the interface between the transmembrane (TM) helices TM4, TM5, and TM8.[2][3] This binding is thought to stabilize the open conformation of the channel in a manner that is independent of the ATP-binding and hydrolysis cycle that normally governs CFTR gating.[4] Further research using photoactivatable probes has suggested the involvement of an additional binding site within the fourth intracellular loop (ICL4), indicating a potentially complex, multi-site interaction that leads to potentiation.[5]
The potentiation by this compound is not only effective for gating mutations but can also enhance the function of other mutant forms of CFTR, including the most common mutation, F508del, once it has been trafficked to the cell surface by corrector drugs.
Key Experimental Protocols for Characterizing this compound's Activity
A variety of sophisticated experimental techniques are employed to elucidate and quantify the effects of this compound on CFTR function. These assays range from single-channel recordings to clinical outcome measures.
Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the activity of single ion channels or the total ionic current across a cell membrane.
Objective: To measure the open probability (Po) of single CFTR channels and whole-cell CFTR currents in response to this compound.
Methodology:
-
Cell Culture: Cells expressing the CFTR mutant of interest (e.g., CHO, HEK293, or primary human bronchial epithelial cells) are cultured on glass coverslips.
-
Pipette and Bath Solutions:
-
Pipette (Extracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 CaCl₂, 10 TES, pH 7.4.
-
Bath (Intracellular) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 EGTA, 10 TES, 1 MgATP, and 75 nM PKA catalytic subunit, pH 7.4.
-
-
Recording Configuration: The inside-out patch configuration is commonly used to allow for the application of ATP and PKA to the intracellular face of the membrane patch.
-
Voltage-Clamp Protocol: The membrane potential is typically held at a constant voltage (e.g., -80 mV) to record single-channel currents. For whole-cell recordings, a voltage ramp or step protocol (e.g., steps from -100 mV to +100 mV) is applied.
-
Data Acquisition and Analysis: Single-channel recordings are analyzed to determine the Po, which is the fraction of time the channel is in the open state. Whole-cell currents are measured as the change in current in response to CFTR activators and inhibitors.
Ussing Chamber Assay
The Ussing chamber is used to measure ion transport across an intact epithelial monolayer.
Objective: To quantify the net transepithelial chloride secretion mediated by CFTR in response to this compound.
Methodology:
-
Cell Culture: Polarized epithelial cells (e.g., primary human bronchial or nasal epithelial cells) are grown on permeable filter supports.
-
Chamber Setup: The filter support is mounted between two chambers filled with Ringer's solution.
-
Ringer's Solution Composition (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, and 10 glucose, gassed with 95% O₂/5% CO₂ at 37°C.
-
Measurement of Short-Circuit Current (Isc): The potential difference across the epithelium is clamped to 0 mV, and the resulting current (Isc) is a measure of net ion transport.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical side to block sodium absorption through the epithelial sodium channel (ENaC).
-
Forskolin and IBMX are added to increase intracellular cAMP and activate CFTR.
-
This compound is then added to the apical side to potentiate CFTR-mediated chloride secretion.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
Western Blotting for CFTR Protein Expression
This biochemical technique is used to assess the maturation and quantity of the CFTR protein.
Objective: To determine the levels of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR protein.
Methodology:
-
Cell Lysis: Cells are lysed in a buffer containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The relative amounts of Band B and Band C provide an indication of CFTR trafficking and maturation.
Quantitative Data on this compound's Efficacy
The efficacy of this compound has been extensively quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound on CFTR Function
| CFTR Mutation | Experimental System | Assay | This compound Concentration | Fold Increase in CFTR Activity (approx.) | Reference |
| G551D | Fischer Rat Thyroid (FRT) cells | Membrane Potential Assay | 100 nM (EC₅₀) | ~10-fold | |
| G551D | Excised Inside-Out Patch | Patch-Clamp | 1 µM | ~5-fold in Po | |
| F508del (corrected) | Human Bronchial Epithelial Cells | Ussing Chamber | 100 nM | ~1.5 to 2-fold | |
| R117H | FRT cells | Membrane Potential Assay | 250 nM (EC₅₀) | ~4-fold |
Table 2: Clinical Efficacy of this compound in Patients with the G551D Mutation
| Outcome Measure | Baseline (Mean) | Change after 48 Weeks of this compound (Mean) | p-value | Reference |
| Percent Predicted FEV₁ | 63.6% | +10.6 percentage points | <0.001 | |
| Sweat Chloride Concentration | 95.7 mmol/L | -48.1 mmol/L | <0.001 | |
| Weight | 56.1 kg | +2.7 kg | <0.001 | |
| CFQ-R Respiratory Domain Score | 66.7 | +8.6 points | <0.001 |
Visualizing the Molecular and Experimental Landscape
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
a foundational studies on Ivacaftor's effect on chloride ion transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes the CFTR protein, an ion channel primarily responsible for the transport of chloride ions across the apical membrane of epithelial cells.[2][3] Dysfunctional or absent CFTR protein leads to impaired ion transport, resulting in the production of thick, sticky mucus, which is a hallmark of CF and leads to multi-organ dysfunction, particularly affecting the respiratory and digestive systems.[1]
Ivacaftor (formerly VX-770) represents a paradigm shift in CF therapy. Unlike treatments that address symptoms, this compound is a CFTR potentiator that targets the underlying molecular defect for specific CFTR mutations. It is approved for patients with certain "gating" mutations, such as the G551D mutation, where the CFTR protein is present at the cell surface but has a defective opening mechanism. This document provides a technical overview of the foundational studies that elucidated the mechanism and clinical efficacy of this compound in restoring chloride ion transport.
Mechanism of Action
This compound's primary mechanism is to enhance the open probability (or gating) of the CFTR channel. For CFTR proteins with gating mutations like G551D, the channel remains predominantly closed, severely restricting chloride ion flow despite being correctly localized to the cell membrane. This compound binds directly to these defective CFTR proteins, inducing a conformational change that stabilizes the open state of the channel. This potentiation allows for a significant increase in chloride transport across the epithelial membrane, helping to restore hydration of the airway surface and improve mucus clearance. While the exact binding site and the precise molecular interactions are still under investigation, it is understood that this compound's action is independent of the ATP-binding and hydrolysis cycle that normally governs CFTR gating, inducing a non-conventional mode of channel opening.
Experimental Protocols
The foundational research on this compound utilized a range of in vitro, ex vivo, and in vivo techniques to characterize its effect on CFTR function.
1. Ussing Chamber Electrophysiology: This is a cornerstone technique for measuring ion transport across epithelial tissues.
-
Methodology: Human bronchial epithelial (HBE) cells from CF patients or other epithelial cell lines expressing mutant CFTR are cultured on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides. A voltage clamp is used to measure the short-circuit current (Isc), a direct measure of net ion transport. To specifically measure CFTR-mediated chloride current, a chloride ion gradient is established across the monolayer, and other ion channels are blocked. CFTR is then activated with a cAMP agonist (e.g., forskolin), and the change in Isc upon addition of this compound is measured. The current is subsequently inhibited with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm its origin.
2. Patch-Clamp Technique: This electrophysiological method allows for the study of individual ion channels.
-
Methodology: A glass micropipette with a very small opening is sealed onto the surface of a cell expressing the CFTR channel. In the "cell-attached" or "excised-patch" configuration, the current flowing through a single CFTR channel can be recorded. This allows for direct measurement of the channel's open probability (Po). By adding this compound to the solution bathing the cell or the excised patch, researchers can directly observe the increase in the frequency and duration of channel openings, providing definitive evidence of its role as a potentiator.
3. Sweat Chloride Test: A critical diagnostic and biomarker assay for CF.
-
Methodology: Pilocarpine is applied to a small area of skin on the forearm to stimulate sweat production via iontophoresis. The sweat is then collected on a filter paper or in a macroduct coil. The chloride concentration in the collected sweat is measured. In clinical trials, sweat chloride levels were measured at baseline and at various time points after initiating this compound treatment to provide a quantitative in vivo measure of restored CFTR function.
4. Nasal Potential Difference (NPD): An in vivo measurement of ion transport across the nasal epithelium.
-
Methodology: An exploring electrode is placed on the surface of the nasal mucosa, and a reference electrode is placed on the forearm. The potential difference is measured as different solutions are perfused over the nasal epithelium. To measure CFTR function, a solution with low chloride and amiloride (to block sodium channels) is perfused, followed by a solution containing a cAMP agonist like isoproterenol to activate CFTR. The change in potential difference upon CFTR activation reflects chloride secretion. The effect of this compound can be assessed by comparing NPD measurements before and after treatment.
Quantitative Data on this compound's Efficacy
Clinical trials, such as the pivotal Phase 3 STRIVE and ENVISION studies, provided robust quantitative data on the clinical benefits of this compound in patients with the G551D mutation.
Table 1: Change in Sweat Chloride Concentration
| Study (Patient Age) | Treatment Group | Baseline Mean Sweat Chloride (mmol/L) | Mean Change from Baseline at Week 24/48 (mmol/L) | Reference |
| STRIVE (≥12 years) | This compound 150 mg twice daily | ~100.0 | -48.1 (at Week 48) | |
| Placebo | ~100.0 | No significant change | ||
| ENVISION (6-11 years) | This compound | Not specified | -53.5 (treatment difference at Week 48) | |
| Phase 2 (≥18 years) | This compound 150 mg | Not specified | -59.5 (median change) |
Table 2: Improvement in Lung Function (Percent Predicted FEV₁)
| Study (Patient Age) | Treatment Group | Baseline Mean FEV₁ (% predicted) | Mean Absolute Change from Baseline at Week 24 | Reference |
| STRIVE (≥12 years) | This compound 150 mg twice daily | ~64.6 | +10.6% | |
| Placebo | ~64.6 | No significant change | ||
| Non-G551D Gating Mutations (Mean age 25.6) | This compound | 68% | +10.9% (at 6 months) |
Table 3: Reduction in Risk of Pulmonary Exacerbations
| Study | Treatment Group | Finding | Reference |
| STRIVE | This compound 150 mg twice daily | 55% reduction in the risk of pulmonary exacerbations compared to placebo |
Conclusion
The foundational studies on this compound were instrumental in validating a new therapeutic strategy for Cystic Fibrosis: targeting the specific molecular defects of the CFTR protein. Through a combination of detailed in vitro mechanistic studies and rigorous clinical trials, researchers demonstrated that this compound effectively potentiates the G551D-CFTR channel, leading to restored chloride ion transport. This restoration of channel function translates into significant and sustained clinical benefits, including normalized sweat chloride levels, improved lung function, and a better quality of life for patients. The success of this compound has paved the way for the development of other CFTR modulators and combination therapies, heralding a new era of personalized medicine for individuals with Cystic Fibrosis.
References
Methodological & Application
Application Notes and Protocols for Ivacaftor Studies Using Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing primary human bronchial epithelial (HBE) cells as a robust in vitro model system for studying the efficacy and mechanism of action of Ivacaftor, a CFTR potentiator. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating this compound's therapeutic potential in cystic fibrosis (CF) research.
Introduction
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of dysfunctional CFTR protein.[1] This protein is an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Defective CFTR function results in abnormal ion and fluid transport, leading to the accumulation of thick, sticky mucus in various organs, particularly the lungs.[2][3]
This compound (VX-770) is a CFTR potentiator designed to increase the channel-open probability (gating) of the CFTR protein at the cell surface. It is particularly effective for CF patients with specific gating mutations, such as the G551D mutation, where the CFTR protein is present on the cell surface but functions improperly. Primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) provide a physiologically relevant model that recapitulates the morphology and function of the human airway epithelium, making them an invaluable tool for pre-clinical evaluation of CFTR modulators like this compound.
Core Applications
-
Assessment of CFTR Function: Quantifying the effect of this compound on CFTR-mediated ion transport.
-
Mechanism of Action Studies: Investigating how this compound modulates CFTR protein expression, localization, and channel gating.
-
Drug Efficacy Screening: Evaluating the potency and efficacy of this compound and other CFTR modulators.
Data Presentation
Table 1: Effect of this compound on CFTR-Mediated Chloride Transport in Primary HBE Cells (G551D Mutation)
| Treatment Condition | Change in Short-Circuit Current (ΔIsc) (µA/cm²) | Fold Change vs. Vehicle | Reference |
| Vehicle (DMSO) | Baseline | 1.0 | |
| Forskolin (10 µM) | Variable (low response) | - | |
| This compound (1 µM - 10 µM) + Forskolin (10 µM) | Significant Increase | >10 |
Note: The exact values for ΔIsc can vary depending on the specific HBE donor, culture conditions, and experimental setup.
Table 2: Impact of this compound on Sweat Chloride Concentration in Patients with G551D Mutation
| Treatment Group | Mean Change from Baseline (mmol/L) | p-value | Reference |
| This compound | -48.1 to -48.8 | <0.001 | |
| Placebo | Minimal Change | - |
Note: While not a direct measure in HBE cells, this clinical data correlates with the functional improvements observed in vitro.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the expansion and differentiation of primary HBE cells to form a pseudostratified epithelium.
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
Air-Liquid Interface (ALI) differentiation medium
-
Collagen-coated permeable supports (e.g., Transwell® inserts)
-
Tissue culture plates
-
Accutase
-
Phosphate-buffered saline (PBS)
Procedure:
-
Thawing and Seeding: Thaw cryopreserved HBE cells rapidly in a 37°C water bath. Transfer cells to a conical tube containing pre-warmed BEGM and centrifuge. Resuspend the cell pellet in BEGM and seed onto collagen-coated tissue culture plates.
-
Expansion: Culture the cells at 37°C and 5% CO2, changing the BEGM every 2-3 days until the culture reaches 70-90% confluency.
-
Seeding on Permeable Supports: Dissociate the cells using Accutase and seed them onto collagen-coated permeable supports at a high density (e.g., 250,000 cells/cm²).
-
Liquid-Liquid Interface: Culture the cells with medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-5 days).
-
Air-Liquid Interface (ALI) Culture: Once confluent, remove the apical medium to establish the ALI. Feed the cells by changing the ALI differentiation medium in the basolateral compartment every 2-3 days.
-
Differentiation: Maintain the ALI culture for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium containing ciliated and mucus-producing cells.
Ussing Chamber Electrophysiology for Measuring CFTR Function
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial tissues. This protocol measures CFTR-mediated chloride secretion.
Materials:
-
Differentiated HBE cultures on permeable supports
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (apical and basolateral)
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist to activate CFTR)
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Chamber Setup: Mount the permeable support with the differentiated HBE cells in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed Ringer's solution and maintain at 37°C, gassing with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated chloride currents.
-
CFTR Activation: Add forskolin (e.g., 10 µM) to the apical and/or basolateral chamber to raise intracellular cAMP levels and activate CFTR.
-
This compound Potentiation: Acutely add this compound (e.g., 1-10 µM) to the apical chamber to potentiate the activity of activated CFTR channels. Observe the increase in Isc.
-
CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is mediated by CFTR.
Western Blotting for CFTR Protein Expression
Western blotting is used to assess the maturation and quantity of the CFTR protein.
Materials:
-
Differentiated HBE cell lysates
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary anti-CFTR antibody (e.g., clone 596)
-
Primary anti-loading control antibody (e.g., anti-actin or anti-ezrin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the HBE cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Immunoprecipitation (Optional but Recommended for Endogenous CFTR): Immunoprecipitate CFTR from the whole-cell lysates to enrich the protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The immature core-glycosylated CFTR (Band B) appears around 130-150 kDa, and the mature, complex-glycosylated form (Band C) appears as a broader band between 150-180 kDa.
-
Loading Control: Probe the same membrane for a loading control protein to ensure equal protein loading across lanes.
Immunofluorescence for CFTR Localization
Immunofluorescence is used to visualize the subcellular localization of the CFTR protein.
Materials:
-
Differentiated HBE cultures on permeable supports
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., goat serum in PBS)
-
Primary anti-CFTR antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Fix the HBE cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer to allow antibody access to intracellular epitopes.
-
Blocking: Block non-specific binding sites with a blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-CFTR antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI, cut the membrane from the support, and mount it on a microscope slide with mounting medium.
-
Imaging: Visualize the localization of CFTR using a confocal microscope. Apical localization of CFTR is indicative of proper trafficking to the plasma membrane where it can function.
Visualizations
Caption: Experimental workflow for studying this compound in primary HBE cells.
Caption: this compound's mechanism of action on the G551D-CFTR channel.
References
Application Notes and Protocols for Fluorescent Imaging Plate Reader (FLIPR) Assays for Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivacaftor (VX-770) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride transport across epithelial cell membranes. In individuals with specific CFTR mutations, such as the G551D mutation, the channel is present on the cell surface but has a defective opening mechanism (gating). This compound acts by binding directly to the CFTR protein and increasing the probability that the channel will be in an open state, thereby restoring chloride ion flow. This mechanism helps to hydrate the mucus in the airways and other organs, alleviating the symptoms of cystic fibrosis.
The Fluorescent Imaging Plate Reader (FLIPR) is a high-throughput screening platform widely used in drug discovery to monitor intracellular ion concentrations and membrane potential. FLIPR assays are particularly well-suited for studying CFTR function because the movement of chloride ions through the CFTR channel directly alters the cell's membrane potential. By using a fluorescent dye that is sensitive to changes in membrane potential, the activity of the CFTR channel and the effect of compounds like this compound can be quantified in a robust and efficient manner.
These application notes provide a detailed protocol for utilizing a FLIPR membrane potential assay to characterize the activity of this compound on CFTR channels expressed in a recombinant cell line.
Signaling Pathway and Mechanism of Action
The CFTR channel is activated through a signaling cascade initiated by the activation of G-protein coupled receptors, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, in conjunction with the binding of ATP to the Nucleotide-Binding Domains (NBDs), causes a conformational change in the protein, opening the channel and allowing the passage of chloride ions.
This compound potentiates this process by directly interacting with the CFTR protein, stabilizing the open-channel conformation and thereby increasing the chloride current.
Figure 1: CFTR activation pathway and this compound's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human CFTR (e.g., G551D mutant or wild-type). Other suitable cell lines include Chinese Hamster Ovary (CHO) or Fischer Rat Thyroid (FRT) cells expressing CFTR.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain CFTR expression.
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
FLIPR Membrane Potential Assay Kit: (e.g., from Molecular Devices). These kits typically contain a fluorescent dye and a quencher.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CFTR Activator: Forskolin (stock solution in DMSO).
-
Test Compound: this compound (stock solution in DMSO).
-
CFTR Inhibitor (Optional Control): CFTRinh-172
Troubleshooting & Optimization
Technical Support Center: Investigating Ivacaftor's Off-Target Effects on Mitochondrial Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Ivacaftor on mitochondrial function.
Frequently Asked Questions (FAQs)
FAQ 1: We are observing unexpected changes in mitochondrial morphology after this compound treatment. How can we quantify these changes?
Answer:
Changes in mitochondrial morphology, such as fragmentation, are a documented off-target effect of this compound.[1][2][3][4] To quantify these changes, you can employ fluorescence microscopy followed by image analysis.
Experimental Protocol: Quantification of Mitochondrial Morphology
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HepG2, or a cell line relevant to your research) on glass-bottom dishes suitable for high-resolution imaging.
-
Allow cells to adhere and grow to 60-70% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).
2. Mitochondrial Staining:
-
Incubate cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (100-200 nM), for 15-30 minutes at 37°C. This dye accumulates in mitochondria based on membrane potential.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
3. Image Acquisition:
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
Acquire Z-stacks to capture the three-dimensional mitochondrial network.
4. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin) to quantify mitochondrial morphology.
-
Key parameters to analyze include:
-
Mitochondrial Footprint: The total area occupied by mitochondria.
-
Network Branching: The number of mitochondrial branches.
-
Average Branch Length: The average length of mitochondrial tubules.
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Poor mitochondrial staining | Suboptimal dye concentration or incubation time. | Optimize MitoTracker™ concentration and incubation time for your specific cell line. |
| Phototoxicity or photobleaching | Excessive laser power or exposure time during imaging. | Reduce laser power and exposure time. Use an anti-fade mounting medium if fixing cells. |
| Difficulty in distinguishing individual mitochondria | High cell density. | Plate cells at a lower density to allow for clear visualization of mitochondrial networks in individual cells. |
Data Presentation:
Summarize your quantitative data in a table for clear comparison between treatment groups.
| Treatment Group | Mitochondrial Footprint (µm²) | Network Branching (count) | Average Branch Length (µm) |
| Vehicle Control | |||
| This compound (1 µM) | |||
| This compound (10 µM) |
FAQ 2: Our initial screens suggest this compound may be altering mitochondrial membrane potential (ΔΨm). How can we accurately measure this?
Answer:
Altered mitochondrial membrane potential (ΔΨm) can be an indicator of mitochondrial dysfunction.[1] You can measure ΔΨm using fluorescent probes like TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1. The choice of assay depends on whether you need to assess a cell population (flow cytometry) or visualize changes in individual cells (fluorescence microscopy).
Experimental Protocol: Measuring ΔΨm using TMRM and Flow Cytometry
1. Cell Preparation and Treatment:
-
Culture cells in suspension or detach adherent cells.
-
Treat cells with this compound or vehicle control. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 5-10 µM for 15-30 minutes.
2. TMRM Staining:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed complete medium.
-
Add TMRM to a final concentration of 20-100 nM (optimization may be required).
-
Incubate for 20-30 minutes at 37°C, protected from light.
3. Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for TMRM (e.g., excitation at 549 nm and emission at 575 nm).
-
Record the mean fluorescence intensity (MFI) for each sample. A decrease in MFI indicates mitochondrial depolarization.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| High background fluorescence | Excess TMRM dye. | Include a wash step with pre-warmed PBS after incubation, although this is not always necessary for flow cytometry. |
| No change in fluorescence with positive control (FCCP) | Inactive FCCP or incorrect concentration. | Use a fresh stock of FCCP and optimize the concentration for your cell line. |
| High variability between replicates | Inconsistent cell numbers or staining. | Ensure accurate cell counting and consistent staining conditions for all samples. |
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (MFI) of TMRM | % of Control |
| Vehicle Control | 100% | |
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| FCCP (Positive Control) |
FAQ 3: We suspect this compound is impacting mitochondrial respiration. What is the best way to assess this?
Answer:
To investigate the impact of this compound on mitochondrial respiration, the Seahorse XF Cell Mito Stress Test is the gold standard. This assay measures the oxygen consumption rate (OCR) in real-time and allows for the determination of key parameters of mitochondrial function.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and form a monolayer overnight.
2. This compound Treatment:
-
Treat cells with this compound or vehicle control for the desired duration.
3. Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and pre-warmed to 37°C.
-
Incubate the cells in a CO2-free incubator at 37°C for 1 hour prior to the assay.
-
Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a CO2-free incubator.
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
4. Seahorse XF Analyzer Run:
-
Place the cell culture plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.
-
The instrument will measure basal OCR, and then sequentially inject the inhibitors to determine:
-
ATP-linked respiration
-
Maximal respiration
-
Spare respiratory capacity
-
Non-mitochondrial respiration
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| OCR values are too low | Insufficient cell number or unhealthy cells. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| No response to FCCP | FCCP concentration is suboptimal. | Perform an FCCP titration to determine the optimal concentration for your cell line. |
| High well-to-well variability | Inconsistent cell seeding or edge effects. | Ensure even cell distribution when seeding. Avoid using the outer wells of the plate if edge effects are a concern. |
Data Presentation:
| Parameter | Vehicle Control (OCR, pmol/min) | This compound (1 µM) (OCR, pmol/min) | This compound (10 µM) (OCR, pmol/min) |
| Basal Respiration | |||
| ATP Production | |||
| Maximal Respiration | |||
| Spare Respiratory Capacity |
FAQ 4: How can we determine if this compound is directly binding to a mitochondrial protein?
Answer:
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a small molecule, like this compound, to its protein target within a cellular context. This method is based on the principle that ligand binding can alter the thermal stability of a protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control.
2. Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
3. Lysis and Centrifugation:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
4. Protein Quantification:
-
Collect the supernatant containing the soluble, non-aggregated proteins.
-
Analyze the amount of a specific mitochondrial protein of interest in the soluble fraction using Western blotting or mass spectrometry.
5. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | This compound does not bind to the target protein, or the binding is too weak to induce a significant stability change. | Consider using higher concentrations of this compound. Ensure the chosen temperature range is appropriate for the target protein. |
| High background in Western blots | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. |
| Protein degradation | Protease activity during sample processing. | Add protease inhibitors to all lysis and wash buffers. |
Data Presentation:
Present the data as melting curves, plotting the percentage of soluble protein against temperature for both control and this compound-treated samples.
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | ||
| 45 | ||
| 50 | ||
| 55 | ||
| 60 | ||
| 65 | ||
| 70 |
Visualizations
Caption: Workflow for quantifying mitochondrial morphology.
Caption: Seahorse XF Cell Mito Stress Test workflow.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and this compound in Immortalized Cystic Fibrosis Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and this compound in Immortalized Cystic Fibrosis Cell Lines [mdpi.com]
- 3. Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and this compound in Immortalized Cystic Fibrosis Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in High-Throughput Screening with Ivacaftor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) assays involving Ivacaftor. Our aim is to help you navigate common challenges and optimize your experimental workflows for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we are trying to measure in HTS?
A1: this compound is a CFTR potentiator. It works by binding directly to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein at the cell surface and increasing the probability that the channel is open. This allows for increased transport of chloride ions across the cell membrane.[1][2][3] HTS assays for this compound are designed to detect this increase in CFTR channel function.
Q2: Which HTS assays are most commonly used to screen for CFTR potentiators like this compound?
A2: The most common HTS assays are cell-based fluorescence assays that measure changes in membrane potential or intracellular halide concentration. The Yellow Fluorescent Protein (YFP)-halide assay is a widely used method where iodide influx through activated CFTR channels quenches the YFP fluorescence.[4][5] Another common approach is the membrane potential assay, which uses fluorescent dyes sensitive to changes in cell membrane voltage that occur upon CFTR activation.
Q3: What are the key differences between a "potentiator" and a "corrector" in the context of CFTR modulators?
A3: A potentiator, like this compound, increases the function of CFTR protein that is already present at the cell surface. In contrast, a corrector helps to fix the misfolding and trafficking defects of mutant CFTR, thereby increasing the amount of CFTR protein that reaches the cell surface. HTS assays can be designed to identify either type of modulator.
Troubleshooting Guides
High Variability and Low Reproducibility in Plate-Based Assays
Q4: We are observing significant well-to-well and plate-to-plate variability in our fluorescence-based HTS assay. What are the likely causes and how can we troubleshoot this?
A4: High variability can undermine the reliability of your screening data. Here are common causes and solutions:
-
Edge Effects: Wells on the perimeter of the microplate are prone to temperature and humidity fluctuations, leading to increased evaporation and inconsistent cell growth.
-
Solution: To mitigate edge effects, fill the outer wells with sterile water or media without cells to create a humidity barrier. You can also allow the plates to equilibrate at room temperature for a period before placing them in the incubator to ensure even cell settling.
-
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells is a major source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Use a validated cell seeding density that supports uniform attachment and growth. Automated liquid handlers can also improve consistency.
-
-
Reagent and Compound Preparation: Errors in the preparation and dispensing of reagents or test compounds can lead to inconsistent results.
-
Solution: Validate the stability of your reagents under assay conditions. Use calibrated pipettes or automated liquid handlers for precise dispensing. Perform thorough mixing of all solutions.
-
Q5: Our Z'-factor is consistently below 0.5, indicating a poor assay window. How can we improve it?
A5: A low Z'-factor suggests either a small difference between your positive and negative controls or high data variation. Consider the following optimizations:
-
Optimize Reagent Concentrations: Titrate the concentrations of your stimulating agents (e.g., forskolin) and positive controls (e.g., a known potentiator) to achieve a maximal and stable signal window.
-
Cell Line and Passage Number: The responsiveness of your cell line can drift with increasing passage number.
-
Solution: Use cells within a defined passage number range and regularly re-validate their performance.
-
-
Incubation Times: Inconsistent incubation times can affect the cellular response.
-
Solution: Standardize all incubation periods precisely.
-
Assay-Specific Troubleshooting
Q6: In our YFP-halide assay, we are seeing a high background signal (low initial fluorescence) or a high rate of fluorescence quenching in our negative control wells. What could be the issue?
A6: High background or non-specific quenching can mask the true signal from CFTR potentiation.
-
Basal CFTR Activity: Some cell lines may have a high basal level of CFTR activity, leading to iodide influx even without stimulation.
-
Solution: Optimize cell culture conditions. Performing the assay at 37°C has been shown to reduce basal halide permeability in some cell lines.
-
-
Other Halide Transport Pathways: Cells may express other channels or transporters that allow iodide entry.
-
Solution: Use specific inhibitors for other potential halide transporters to isolate the CFTR-mediated signal.
-
-
Cell Health: Unhealthy or dying cells can have leaky membranes, allowing non-specific entry of iodide.
-
Solution: Ensure optimal cell culture conditions and check cell viability before starting the assay.
-
Q7: Our Ussing chamber experiments with this compound are showing inconsistent short-circuit current (Isc) readings. How can we improve the reliability of these measurements?
A7: The Ussing chamber is a sensitive technique that requires careful setup and execution.
-
Tissue/Monolayer Integrity: Leaks in the seal around the mounted epithelial monolayer will lead to inaccurate Isc measurements.
-
Solution: Ensure the monolayer is properly mounted and the chamber is sealed. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
-
Buffer and Electrode Issues: Mismatched buffers or unstable electrodes can cause baseline drift and noise.
-
Solution: Use fresh, pre-warmed, and continuously gassed Ringer's solution on both sides of the monolayer. Ensure your Ag/AgCl electrodes are properly chlorided and that the salt bridges are free of air bubbles.
-
-
Pharmacological Sequence: The order of addition of pharmacological agents is critical for correct interpretation of the results.
-
Solution: A typical sequence involves first inhibiting sodium channels (e.g., with amiloride), then stimulating CFTR with a cAMP agonist (e.g., forskolin), followed by the addition of the potentiator (this compound), and finally inhibiting CFTR (e.g., with CFTRinh-172) to confirm the specificity of the current.
-
Q8: In our forskolin-induced swelling (FIS) assay with intestinal organoids, we are not observing a clear dose-response to this compound. What are potential problems?
A8: The FIS assay is a powerful tool, but its success depends on healthy organoid cultures and proper assay conditions.
-
Organoid Health and Viability: The swelling response is dependent on the viability and CFTR expression of the organoids.
-
Solution: Ensure organoids are cultured under optimal conditions and are at the appropriate stage of differentiation.
-
-
Compound Stability and Accessibility: this compound or other compounds may bind to the plastic of the assay plate or may not efficiently reach the apical membrane of the organoids.
-
Solution: Be aware of potential compound binding to plastic. Ensure proper mixing and incubation to allow the compound to access the CFTR protein.
-
-
Image Analysis: Inaccurate quantification of organoid swelling can lead to misleading results.
-
Solution: Use a standardized and automated image analysis workflow to measure the change in organoid area or volume over time.
-
Data Presentation
Table 1: Representative Quantitative Data for this compound in HTS Assays
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| EC50 | Membrane Potential Assay | FRT cells expressing G551D-CFTR | 100 nM | --INVALID-LINK-- |
| Z'-Factor | YFP-Halide Assay | CFBE41o- cells | 0.61 ± 0.05 | --INVALID-LINK-- |
| Maximal Efficacy | Ussing Chamber | Human Bronchial Epithelial (HBE) cells (G551D) | ~50% of Wild-Type CFTR function | --INVALID-LINK-- |
Experimental Protocols
YFP-Halide Quenching HTS Assay for CFTR Potentiators
This protocol is adapted from established methods for measuring CFTR-mediated halide transport.
Materials:
-
Cells stably co-expressing a halide-sensitive YFP and the CFTR mutant of interest (e.g., G551D-CFTR).
-
Black, clear-bottom 96- or 384-well microplates.
-
Assay buffer (e.g., PBS with calcium and magnesium).
-
Stimulation solution: Assay buffer containing a cAMP agonist (e.g., 10 µM Forskolin) and the test compounds (including this compound as a positive control).
-
Iodide solution: Assay buffer where NaCl is replaced with NaI.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into the microplates at a pre-optimized density to form a confluent monolayer. Incubate for 24-48 hours.
-
Compound Incubation: Wash the cells with assay buffer. Add the stimulation solution containing different concentrations of your test compounds or controls. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Reading and Iodide Injection: Place the plate in the fluorescence plate reader. Read the baseline YFP fluorescence for a few cycles.
-
Inject the iodide solution into each well.
-
Kinetic Reading: Immediately after iodide injection, continue to read the YFP fluorescence kinetically over time (e.g., every 2 seconds for 20-30 seconds). The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Data Analysis: Calculate the initial rate of fluorescence decay for each well. Normalize the data to positive (e.g., maximal this compound concentration) and negative (e.g., vehicle control) controls. Plot dose-response curves to determine the EC50 of active compounds.
Ussing Chamber Assay for this compound Efficacy
This protocol outlines the key steps for measuring this compound's effect on CFTR-mediated ion transport in polarized epithelial cells.
Materials:
-
Polarized epithelial cells grown on permeable supports (e.g., primary human bronchial epithelial cells).
-
Ussing chamber system.
-
Ringer's solution, warmed to 37°C and bubbled with 95% O₂/5% CO₂.
-
Pharmacological agents: Amiloride, Forskolin, this compound, CFTRinh-172.
Procedure:
-
Chamber Setup: Assemble the Ussing chamber and equilibrate with pre-warmed Ringer's solution.
-
Mounting the Epithelium: Carefully mount the permeable support with the cell monolayer between the two halves of the chamber.
-
Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
Pharmacological Additions (in sequence to the apical side unless otherwise specified): a. Add Amiloride (e.g., 10 µM) to block ENaC channels. b. Add a cAMP agonist like Forskolin (e.g., 10 µM) to activate CFTR. c. Add this compound at the desired concentration to potentiate CFTR activity. d. Add a CFTR-specific inhibitor like CFTRinh-172 (e.g., 10 µM) to confirm the current is CFTR-mediated.
-
Data Recording and Analysis: Continuously record the Isc throughout the experiment. Calculate the change in Isc (ΔIsc) in response to each compound. The magnitude of the this compound-induced ΔIsc reflects its potentiation effect.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a CFTR potentiator.
Experimental Workflow for HTS with this compound
Caption: General workflow for a high-throughput screen for CFTR potentiators.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common HTS issues.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: this compound pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ivacaftor Dosing Regimens in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivacaftor in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In specific CFTR mutations, particularly gating mutations like G551D, the CFTR protein is present on the cell surface but does not open efficiently to allow chloride ion transport.[1][2] this compound binds directly to the mutant CFTR protein, increasing the probability that the channel will be in an open state, thereby restoring chloride transport across epithelial membranes.[1][3] It is not effective in treating CF patients who are homozygous for the F508del mutation because that mutation primarily causes a defect in protein processing and trafficking to the cell surface.
Q2: Which preclinical models are most commonly used for evaluating this compound efficacy?
A2: Both in vitro and in vivo models are crucial for preclinical evaluation.
-
In Vitro Models: Commonly used systems include Fischer Rat Thyroid (FRT) cells expressing mutant CFTR, primary human nasal epithelial (HNE) cells, and intestinal organoids. These models are instrumental for determining dose-response curves and the half-maximal effective concentration (EC50).
-
In Vivo Models: Rodent models, particularly rats with a humanized G551D-CFTR gene, are valuable for studying the reversal of disease pathophysiology, such as mucus abnormalities and airway hydration. Ferret models carrying the G551D mutation have also been used to demonstrate that early and sustained treatment can prevent many disease manifestations.
Q3: What are the key pharmacokinetic parameters of this compound observed in preclinical rat models?
A3: Pharmacokinetic studies in rats provide essential data for designing in vivo experiments. After oral administration, this compound exhibits slow absorption and a long elimination half-life. Key parameters are summarized in the table below. The oral bioavailability in rats is approximately 20%. It is primarily metabolized by CYP3A enzymes.
Q4: Should this compound be administered with food in animal studies?
A4: Yes, co-administration with fat-containing food is recommended. In humans, taking this compound with a high-fat meal improves absorption and increases the area under the curve (AUC) by 2.5 times. While specific food-effect studies in preclinical models are less detailed in the provided results, mimicking the clinical administration protocol by providing it with fat-containing food is a standard practice to enhance absorption and translational relevance.
Troubleshooting Guides
Issue 1: High variability or no response in my in vitro dose-response assay.
-
Possible Cause 1: Sub-optimal assay conditions.
-
Solution: Ensure that the baseline CFTR activity is properly stimulated before adding this compound. In Ussing chamber experiments, forskolin (10-20 µM) is used to activate CFTR through cAMP stimulation. For organoid swelling assays, forskolin (5 µM) is used to induce fluid secretion. Without this initial stimulation, the potentiating effect of this compound cannot be measured.
-
-
Possible Cause 2: The specific CFTR mutation is not responsive to this compound monotherapy.
-
Solution: this compound is primarily effective on gating mutations where the CFTR protein is already at the cell surface. It is not effective for mutations that cause severe processing and trafficking defects, such as F508del, when used alone. For F508del, a combination with a CFTR corrector (like Lumacaftor or Tezacaftor), which helps traffic the protein to the cell surface, is necessary. Verify the genotype of your cell line or animal model.
-
-
Possible Cause 3: this compound instability or degradation.
-
Solution: Prepare fresh solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions under recommended conditions (e.g., -20°C) and avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected or paradoxical results in vivo (e.g., increased sweat chloride).
-
Possible Cause: Mutation-specific destabilization of CFTR.
-
Solution: While this compound potentiates channel opening, some studies have shown it can destabilize certain mutant CFTR proteins, such as A455E. This can lead to a net decrease in functional CFTR at the cell membrane, resulting in paradoxical effects like an increase in sweat chloride concentration. It is crucial to characterize the specific effects of this compound on the mutation being studied, as responses are not uniform across all non-gating mutations.
-
Issue 3: Poor oral bioavailability or inconsistent plasma concentrations in rat studies.
-
Possible Cause 1: Improper formulation or administration.
-
Solution: this compound is a highly lipophilic compound. For oral administration in rats, it is often formulated as an aqueous suspension or an oil solution. Ensure the formulation is homogenous and administered consistently. Administration with fat-containing food can improve absorption.
-
-
Possible Cause 2: Drug-drug interactions.
-
Solution: this compound is metabolized by CYP3A enzymes. If co-administering other compounds, be aware of potential interactions. Co-administration with strong CYP3A inducers (e.g., rifampin, phenobarbital) can decrease this compound levels, while CYP3A inhibitors can increase them, requiring dose adjustments.
-
Data Presentation
Table 1: In Vitro Dose-Response Data for this compound
| CFTR Mutation | Cell Type/System | Assay | This compound EC₅₀ (nM) | Maximal Efficacy (% of Wild-Type CFTR function) |
|---|
| G551D | Fischer Rat Thyroid (FRT) cells | Membrane potential assay | 100 | ~50% |
Data sourced from Vertex Pharmaceuticals NDA filing.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Dosing)
| Parameter | IV Administration | Oral (Aqueous Suspension) | Oral (Oil Solution) |
|---|---|---|---|
| Dose | 1 mg/kg | 10 mg/kg | 10 mg/kg |
| Tₘₐₓ (h) | N/A | 5 | ≥ 8 |
| Clearance (L·h⁻¹·kg⁻¹) | 0.2 | N/A | N/A |
| Half-life (h) | 12 | N/A | N/A |
| Bioavailability (%) | N/A | 18.4 ± 3.2 | 16.2 ± 7.8 |
Data adapted from preclinical studies in jugular vein cannulated rats.
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
-
Plate Organoids: Seed intestinal organoids in a Matrigel dome structure in a 96-well plate and culture until mature.
-
Pre-incubation with this compound: Remove culture medium and add fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add Forskolin (final concentration of 5 µM) to all wells to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Image Acquisition: Acquire baseline images (t=0) and subsequent images at regular intervals (e.g., every 30 minutes) for 2-4 hours using an automated imaging system.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point.
-
Calculate the percentage increase in organoid area relative to the baseline for each this compound concentration.
-
Plot the percentage of swelling against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Ussing Chamber Assay with Primary Human Nasal Epithelial (HNE) Cells
-
Cell Culture: Culture HNE cells on permeable supports until they form a differentiated, polarized monolayer.
-
Mounting: Mount the permeable supports in Ussing chambers, with apical and basolateral sides bathed in appropriate buffer solutions.
-
Measurement Setup: Measure the transepithelial voltage (Vt) and resistance (Rt). Clamp the voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Pharmacological Additions:
-
Allow the baseline Isc to stabilize.
-
Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.
-
Once a new baseline is stable, add Forskolin (10-20 µM) to the basolateral chamber to activate CFTR.
-
After the forskolin-stimulated Isc has stabilized, add increasing concentrations of this compound to the apical chamber in a cumulative manner.
-
-
Data Analysis: Measure the change in Isc after each addition of this compound. Plot the change in Isc against the this compound concentration to determine the dose-response relationship and calculate the EC50.
Mandatory Visualizations
Caption: Mechanism of this compound as a CFTR potentiator.
Caption: Experimental workflow for an organoid swelling assay.
Caption: Troubleshooting logic for unexpected in vivo results.
References
Validation & Comparative
A Comparative Guide to Ivacaftor's Efficacy Across Different CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ivacaftor's performance in treating cystic fibrosis (CF) caused by various mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Experimental data from key clinical trials are presented to validate its effects, offering a resource for researchers and professionals in drug development.
Introduction to this compound and CFTR Mutations
Cystic fibrosis is an autosomal recessive genetic disorder resulting from mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel on the surface of epithelial cells.[1][2] These mutations lead to a dysfunctional or absent CFTR protein, causing the production of thick, sticky mucus, particularly in the lungs and digestive system.[3][4]
CFTR mutations are categorized into different classes based on their impact on the CFTR protein. This compound is a CFTR potentiator, a class of drug that works by binding to the CFTR protein at the cell surface and increasing the probability that the channel is open, thereby enhancing ion flow.[5] This mechanism of action makes it particularly effective for specific classes of CFTR mutations.
Comparative Efficacy of this compound on Different CFTR Mutations
This compound's efficacy varies significantly depending on the specific CFTR mutation a patient carries. It has shown substantial benefit for patients with gating mutations (Class III), where the CFTR protein is present at the cell surface but cannot open properly. Its effect is less pronounced for mutations that lead to trafficking defects, such as the common F508del mutation (Class II), where little to no CFTR protein reaches the cell surface.
Quantitative Analysis of Clinical Trial Data
The following tables summarize key quantitative data from clinical trials of this compound, demonstrating its effects on lung function (measured by percent predicted forced expiratory volume in one second, ppFEV₁) and sweat chloride levels, a primary biomarker of CFTR function.
Table 1: this compound Efficacy in Patients with the G551D Mutation (Class III Gating Mutation)
| Study | Age Group | Treatment Duration | Mean Absolute Change in ppFEV₁ from Baseline | Mean Change in Sweat Chloride from Baseline (mmol/L) |
| STRIVE | ≥12 years | 48 weeks | +10.6 percentage points | -47.8 |
| ENVISION | 6-11 years | 48 weeks | +12.5 percentage points | Not Reported |
| PERSIST (Extension) | ≥6 years | 144 weeks | Sustained improvement | Sustained reduction |
Table 2: this compound Efficacy in Patients with Non-G551D Gating Mutations
| Study | Age Group | Treatment Duration | Mean Absolute Change in ppFEV₁ from Baseline |
| KONNECTION | ≥6 years | 8 weeks | +8.3 percentage points |
Table 3: this compound Efficacy in Patients with the R117H Mutation (Class IV Conductance Mutation)
| Study | Age Group | Treatment Duration | Mean Absolute Change in ppFEV₁ from Baseline |
| KONDUCT | ≥6 years | 24 weeks | +2.1 percentage points |
Table 4: this compound Monotherapy in Patients Homozygous for the F508del Mutation (Class II Trafficking Mutation)
| Study | Age Group | Treatment Duration | Mean Absolute Change in ppFEV₁ from Baseline | Mean Change in Sweat Chloride from Baseline (mmol/L) |
| Phase 2 Trial | ≥12 years | 16 weeks | No significant improvement | Small, non-sustained reduction |
Comparison with Other CFTR Modulators
While this compound is effective as a monotherapy for certain mutations, combination therapies have been developed to address mutations like F508del. These combinations typically include a "corrector" that helps the misfolded F508del-CFTR protein traffic to the cell surface, and a potentiator like this compound to enhance the function of the corrected protein.
Table 5: Comparison of this compound Monotherapy with Corrector/Potentiator Combinations for F508del Homozygous Patients
| Modulator(s) | Type | Mean Absolute Change in ppFEV₁ from Baseline |
| This compound | Potentiator | Not effective |
| Lumacaftor/Ivacaftor | Corrector/Potentiator | Modest improvement |
| Tezacaftor/Ivacaftor | Corrector/Potentiator | Modest improvement |
| Elexacaftor/Tezacaftor/Ivacaftor | Correctors/Potentiator | Substantial improvement |
Experimental Protocols
The validation of this compound's effects relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key assays cited in the clinical trials.
Sweat Chloride Test
The sweat chloride test is the primary diagnostic test for cystic fibrosis and is used to measure the concentration of chloride in sweat.
Protocol:
-
Stimulation: A small area of the skin, typically on the forearm, is cleaned. An electrode containing pilocarpine gel, a sweat-inducing chemical, is applied. A weak electrical current is used to deliver the pilocarpine to the sweat glands.
-
Collection: After stimulation, the electrodes are removed, and the skin is cleansed. A special collection device, such as filter paper or a plastic coil, is placed over the stimulated area to collect sweat for approximately 30 minutes.
-
Analysis: The collected sweat is sent to a laboratory to measure the chloride concentration.
-
≤ 29 mmol/L: CF is unlikely.
-
30-59 mmol/L: CF is possible; further testing is needed.
-
≥ 60 mmol/L: CF is likely.
-
Forced Expiratory Volume in 1 Second (FEV₁) Measurement
FEV₁ is a critical measure of lung function and a primary endpoint in CF clinical trials. It measures the volume of air a person can forcefully exhale in one second.
Protocol:
-
Patient Preparation: The patient is seated comfortably. They are instructed on the proper technique for the maneuver.
-
Maneuver: The patient inhales maximally and then exhales as forcefully and completely as possible into a spirometer.
-
Data Collection: The spirometer measures the volume of air exhaled over time. The FEV₁ is the volume exhaled in the first second.
-
Reporting: The FEV₁ is often expressed as a percentage of the predicted value for a person of the same age, height, sex, and race (% predicted FEV₁ or ppFEV₁).
Ussing Chamber Assay (In Vitro)
The Ussing chamber is an instrument used to measure the transport of ions across an epithelial tissue sample. It is a key in vitro tool for assessing the function of CFTR modulators.
Protocol:
-
Tissue Mounting: A monolayer of cultured epithelial cells (e.g., from human bronchial or nasal epithelium) is mounted between two chambers.
-
Solution and Equilibration: Both chambers are filled with a physiological Ringer's solution and gassed with 95% O₂ / 5% CO₂. The system is allowed to equilibrate.
-
Baseline Measurement: The baseline short-circuit current (Isc), which represents the net ion transport, is measured.
-
Pharmacological Additions:
-
Amiloride: Added to the apical chamber to block epithelial sodium channels (ENaC), isolating the chloride current.
-
Forskolin (and IBMX): Added to stimulate CFTR-mediated chloride secretion, leading to an increase in Isc.
-
CFTR Modulator (e.g., this compound): The compound of interest is added to assess its effect on the forskolin-stimulated Isc. An increase in Isc indicates potentiation of CFTR function.
-
CFTR Inhibitor: A specific CFTR inhibitor is added at the end to confirm that the measured current is indeed CFTR-dependent.
-
Visualizations
CFTR Signaling and this compound's Mechanism of Action
Caption: CFTR channel activation pathway and the potentiating effect of this compound.
Experimental Workflow: Ussing Chamber Assay
Caption: Step-by-step workflow for the Ussing chamber assay to evaluate CFTR modulators.
Experimental Workflow: Sweat Chloride Test
References
- 1. hopkinscf.org [hopkinscf.org]
- 2. Impact of CFTR modulation with this compound on Gut Microbiota and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Ivacaftor Response: A Comparative Guide for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The advent of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators like Ivacaftor has revolutionized the treatment of Cystic Fibrosis (CF). However, the therapeutic response can vary significantly among individuals, even those with the same CFTR mutation. This variability underscores the critical need for robust preclinical models and validated biomarkers to predict and evaluate drug efficacy. This guide provides a comparative overview of key preclinical models and biomarkers used to assess this compound response, supported by experimental data and detailed protocols.
Preclinical Models: A Comparative Analysis
A variety of in vitro models are utilized to predict patient response to this compound, each with its own advantages and limitations. The choice of model often depends on the specific research question, desired throughput, and the availability of patient-derived samples.[1]
| Model Type | Description | Advantages | Limitations | Key Biomarkers |
| Primary Human Bronchial Epithelial (HBE) Cells | Cells are isolated from the bronchi of CF patients and cultured at an air-liquid interface (ALI) to form a differentiated epithelium.[1] | Considered the "gold standard" for in vitro validation of CFTR modulators.[1] Closely mimics the physiology of the lung, the primary site of CF pathology. | Highly invasive to obtain. Limited availability, especially for rare mutations.[1] | Short-circuit current (Isc) measurements |
| Primary Human Nasal Epithelial (HNE) Cells | Cells are obtained from less invasive nasal brushings and cultured similarly to HBE cells.[1] | Less invasive sample collection. HNE and HBE cells show similar responses to CFTR modulators. Strong correlation between in vitro responses and clinical outcomes has been demonstrated. | Can be challenging to culture. | Short-circuit current (Isc) measurements, Nasal Potential Difference (NPD) |
| Intestinal Organoids | 3D structures are grown from rectal biopsy-derived stem cells that self-organize into crypt-villus structures resembling the intestinal epithelium. | High-throughput screening capability. Less invasive than bronchial biopsies. Strong correlation between organoid swelling and clinical biomarkers like sweat chloride and FEV1. | Does not directly model the lung environment. | Forskolin-Induced Swelling (FIS) assay, Intestinal Current Measurement (ICM) |
| Induced Pluripotent Stem Cells (iPSCs) | Patient-specific stem cells are generated from somatic cells (e.g., skin or blood) and then differentiated into relevant cell types like airway or intestinal epithelial cells. | Provides a renewable source of patient-specific cells. Allows for testing therapies on different affected cell types from the same individual. | Differentiation protocols can be complex and variable. May not fully recapitulate the mature cellular phenotype. | Short-circuit current (Isc) measurements |
Key Biomarkers for this compound Response
Several biomarkers are employed to quantify the functional restoration of the CFTR protein in response to this compound treatment in preclinical models.
| Biomarker | Description | Preclinical Models | Measurement Principle |
| Sweat Chloride Concentration (SCC) | A primary diagnostic and clinical biomarker for CF. Reduced sweat chloride indicates improved CFTR function. | Not directly measured in in vitro models but serves as a key clinical correlate for validating preclinical assays. | Pilocarpine iontophoresis stimulates sweating, and the chloride concentration in the collected sweat is measured. |
| Nasal Potential Difference (NPD) | Measures ion transport across the nasal epithelium in vivo. A more normalized NPD reading indicates improved CFTR function. | Human Nasal Epithelial (HNE) cells. | The voltage difference across the nasal epithelium is measured in response to solutions that inhibit or stimulate ion transport. |
| Intestinal Current Measurement (ICM) | An ex vivo measurement of ion transport across a segment of rectal tissue. Increased chloride secretion in response to CFTR agonists indicates improved function. | Intestinal Organoids (can be grown into 2D monolayers for this measurement). | A biopsy of rectal tissue is mounted in an Ussing chamber, and the electrical current generated by ion flow is measured. |
| Forskolin-Induced Swelling (FIS) Assay | A functional assay specific to intestinal organoids. Forskolin activates CFTR, leading to fluid secretion into the organoid lumen and subsequent swelling. The degree of swelling correlates with CFTR function. | Intestinal Organoids. | Organoids are treated with forskolin, and the change in their cross-sectional area is measured over time using live-cell imaging. |
| Short-circuit current (Isc) | A direct measure of transepithelial ion transport in cultured epithelial cells. An increase in CFTR-mediated chloride current indicates a positive response to this compound. | HBE cells, HNE cells, iPSC-derived epithelial cells. | Cells are cultured on permeable supports and mounted in an Ussing chamber. The current required to nullify the potential difference across the epithelium is measured. |
Experimental Protocols
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol is adapted from previously described methods.
-
Organoid Culture: Human intestinal organoids are cultured in a basement membrane matrix (e.g., Matrigel) with appropriate growth factors.
-
Seeding: Prior to the assay, organoids are mechanically dissociated and seeded into 96-well plates.
-
This compound Treatment: Organoids are pre-incubated with this compound (or vehicle control) for a specified period (e.g., 18-24 hours) to allow for drug action.
-
Forskolin Stimulation: The assay is initiated by adding a forskolin-containing medium to each well. Forskolin directly activates CFTR, leading to fluid secretion and organoid swelling.
-
Live-Cell Imaging: The plate is transferred to a live-cell imaging system equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Brightfield images of the organoids are captured at regular intervals (e.g., every 10-20 minutes) for 1-2 hours.
-
Data Analysis: Image analysis software is used to measure the cross-sectional area of each organoid at each time point. The change in area over time is calculated and used to quantify the swelling response.
Short-Circuit Current (Isc) Measurement in HBE/HNE Cells
-
Cell Culture: Human bronchial or nasal epithelial cells are cultured on permeable filter supports at an air-liquid interface (ALI) for several weeks to allow for full differentiation.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The apical and basolateral sides of the epithelium are bathed in separate physiological solutions.
-
Electrophysiological Recordings: The transepithelial voltage is clamped at 0 mV, and the resulting short-circuit current is continuously recorded.
-
Pharmacological Manipulation: A series of pharmacological agents are added to the apical and basolateral solutions to isolate CFTR-dependent chloride secretion.
-
An ENaC inhibitor (e.g., amiloride) is added to the apical side to block sodium absorption.
-
A CFTR activator (e.g., forskolin) is added to the basolateral side to stimulate CFTR-mediated chloride secretion.
-
This compound is added to assess its potentiation of the CFTR channel.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to each compound is measured and analyzed to determine the level of CFTR function and the effect of this compound.
Visualizing the Pathways and Workflows
This compound's Mechanism of Action on the CFTR Channel
Caption: this compound binds to the CFTR protein, increasing channel open probability and chloride efflux.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating preclinical biomarkers against clinical outcomes for this compound response.
References
A Comparative Analysis of Ivacaftor's Impact on Different Classes of CFTR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ivacaftor's performance across different classes of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutations, supported by experimental data.
Introduction to this compound and CFTR Mutation Classes
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a protein that functions as a chloride and bicarbonate channel on the surface of epithelial cells.[1] These mutations are categorized into six classes based on the specific defect in the CFTR protein's lifecycle, ranging from complete absence of protein production to reduced channel function or stability at the cell membrane.[1][2]
This compound (trade name Kalydeco) is a CFTR potentiator, a class of drugs that binds to the CFTR protein at the cell surface and increases the probability that the channel is open, thereby enhancing ion flow.[3][4] Its efficacy is highly dependent on the specific CFTR mutation class, as it requires the presence of CFTR protein at the cell surface to exert its effect.
Data Presentation: Quantitative Impact of this compound
The following tables summarize the quantitative effects of this compound on key clinical endpoints—changes in sweat chloride concentration and percent predicted Forced Expiratory Volume in 1 second (ppFEV1)—across different CFTR mutation classes.
Table 1: this compound's Impact on Sweat Chloride Concentration (mmol/L)
| CFTR Mutation Class | Key Mutations | Baseline Sweat Chloride (mmol/L) | Change from Baseline with this compound (mmol/L) | Citation(s) |
| Class I | G542X, W1282X | >60 | No significant change | |
| Class II | F508del (homozygous) | >60 | No significant change (as monotherapy) | |
| Class III (Gating) | G551D | ~100 | -48.1 to -53.5 | |
| Non-G551D Gating | ~89.6 | -48.6 to -53.5 | ||
| Class IV (Conductance) | R117H | Variable | -24.0 | |
| Class V (Reduced Synthesis) | A455E | Variable | Variable (can increase in some cases) | |
| Class VI (Reduced Stability) | N/A | Variable | Data not available for monotherapy |
Table 2: this compound's Impact on Lung Function (ppFEV1)
| CFTR Mutation Class | Key Mutations | Baseline ppFEV1 (%) | Absolute Change from Baseline with this compound (%) | Citation(s) |
| Class I | G542X, W1282X | Variable | No significant change | |
| Class II | F508del (homozygous) | Variable | No significant change (as monotherapy) | |
| Class III (Gating) | G551D | Variable | +10.5 to +10.6 | |
| Non-G551D Gating | ~68 | +10.9 | ||
| Class IV (Conductance) | R117H (≥18 years) | Variable | +5.0 | |
| Class V (Reduced Synthesis) | Residual Function | Variable | Improvement observed | |
| Class VI (Reduced Stability) | N/A | Variable | Data not available for monotherapy |
Experimental Protocols
In Vitro Measurement of CFTR Function: Ussing Chamber Assay
The Ussing chamber is a key in vitro tool for studying epithelial ion transport and the effects of CFTR modulators like this compound.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells or other relevant epithelial cells expressing the CFTR mutation of interest are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides. Both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and continuously gassed with 95% O2/5% CO2.
-
Electrophysiological Recordings: Voltage- and current-passing electrodes are used to measure the transepithelial voltage and short-circuit current (Isc). The Isc is the current required to clamp the transepithelial voltage to zero and represents the net ion transport across the epithelium.
-
Pharmacological Modulation:
-
Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride and bicarbonate transport.
-
Forskolin: Added to stimulate CFTR-mediated chloride secretion through the cAMP pathway.
-
This compound: Added to assess its potentiation of CFTR channel gating. The change in Isc after the addition of this compound indicates the drug's effect on CFTR function.
-
Clinical Measurement of CFTR Function: Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing CF and is used in clinical trials to measure the in vivo response to CFTR modulators.
Methodology:
-
Sweat Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin, usually the forearm.
-
Sweat Collection: The stimulated area is cleaned, and sweat is collected for 30 minutes onto a pre-weighed piece of filter paper or into a plastic coil.
-
Chloride Analysis: The collected sweat is weighed to determine the volume, and the chloride concentration is measured using a quantitative method such as coulometric titration.
-
Interpretation: A sweat chloride level of 60 mmol/L or greater is consistent with a diagnosis of CF. A significant decrease in sweat chloride concentration following treatment with a CFTR modulator indicates a restoration of CFTR function.
Mandatory Visualization
Caption: CFTR channel activation signaling pathway.
Caption: Classification of CFTR mutations.
Caption: In vitro evaluation of this compound efficacy.
Comparative Analysis of this compound's Impact
Class I: Protein Production Mutations Mutations in this class, such as nonsense mutations (e.g., G542X), lead to a premature stop codon, resulting in the production of a truncated, non-functional protein or no protein at all. Consequently, this compound monotherapy is ineffective for this class as there is no CFTR protein at the cell surface for it to potentiate.
Class II: Protein Processing Mutations The most common CF mutation, F508del, belongs to this class. It results in a misfolded CFTR protein that is recognized by the cell's quality control system and degraded in the endoplasmic reticulum, preventing it from reaching the cell surface in significant amounts. As a result, this compound as a standalone therapy has no significant clinical benefit for individuals homozygous for the F508del mutation because of the lack of protein at the cell surface to act upon. However, this compound is a key component of combination therapies (with "correctors" that help the F508del-CFTR protein fold correctly and traffic to the cell surface) for this class of mutations.
Class III: Gating Mutations This class of mutations, including G551D, results in CFTR protein that reaches the cell surface but has a defective channel gate that does not open properly. This compound is highly effective for these mutations as it directly addresses this gating defect by binding to the channel and increasing its open probability. Clinical trials have demonstrated substantial and sustained improvements in lung function (ppFEV1) and a significant reduction in sweat chloride concentrations in patients with gating mutations treated with this compound.
Class IV: Conductance Mutations Class IV mutations, such as R117H, produce a CFTR protein that is present at the cell surface and opens, but has a faulty pore, leading to reduced chloride conductance. This compound has shown clinical benefit for some Class IV mutations, like R117H, by increasing the channel's open time, which helps to compensate for the reduced ion flow. The improvements in ppFEV1 and sweat chloride are generally more modest compared to those seen in patients with gating mutations.
Class V: Reduced Synthesis Mutations These mutations result in a reduced amount of functional CFTR protein reaching the cell surface due to issues with protein synthesis or splicing. For some of these "residual function" mutations, this compound can provide a clinical benefit by maximizing the function of the limited amount of CFTR protein that is present. However, the response can be variable, and in some cases, such as with the A455E mutation, this compound has been observed to paradoxically increase sweat chloride levels.
Class VI: Reduced Stability Mutations Class VI mutations lead to a reduced stability of the CFTR protein at the cell surface, resulting in increased turnover and fewer channels available for ion transport. There is limited clinical data on the efficacy of this compound monotherapy for this class of mutations. In principle, by increasing the open probability of the channels that are present, this compound could offer some benefit, but this has not been extensively studied in isolation.
Conclusion
This compound has revolutionized the treatment of Cystic Fibrosis for a subset of patients by targeting the underlying molecular defect. Its efficacy is highly dependent on the specific class of CFTR mutation. It is most effective for Class III gating mutations where it directly counteracts the primary defect. It also provides benefit for certain Class IV and V residual function mutations by enhancing the activity of the limited functional protein. However, as a monotherapy, it is ineffective for Class I and II mutations where there is an absence or significant reduction of CFTR protein at the cell surface. This detailed understanding of this compound's differential impact is crucial for the continued development of precision medicine for all individuals with Cystic Fibrosis.
References
- 1. This compound treatment in patients with cystic fibrosis and the G551D-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From CFTR biology toward combinatorial pharmacotherapy: expanded classification of cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cff.org [cff.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Ivacaftor
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Ivacaftor is paramount. Adherence to rigorous safety protocols minimizes risks and ensures a secure laboratory environment. This guide provides comprehensive, step-by-step instructions for the safe management of this compound.
Hazard Identification and Personal Protective Equipment
While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, others indicate potential health effects.[1][2] One SDS classifies it under GHS as causing skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[3] Another suggests it is suspected of damaging fertility or the unborn child.[2][4] Given the varied classifications, a cautious approach to handling is essential.
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound, based on information from multiple safety data sheets.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Glasses/Goggles | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves should be worn. Inspect gloves prior to use. |
| Skin and Body Protection | Lab Coat/Protective Clothing | Wear a lab coat or impervious clothing to prevent skin contact. |
| Respiratory Protection | Respirator | Use only in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.
Spill Management:
-
Containment: Prevent further leakage or spreading of the spill if it is safe to do so.
-
Minimize Dust: For powdered this compound, cover the spill with a plastic sheet or tarp to minimize dust formation.
-
Collection: Mechanically collect the spilled material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.
-
Cleaning: After the material has been collected, thoroughly clean the contaminated surface.
Disposal Plan:
-
Segregation: Isolate this compound waste from other laboratory waste streams in a designated, clearly labeled, and sealed container.
-
Method: The preferred method for the disposal of this compound is controlled incineration with flue gas scrubbing. This should be carried out by a licensed professional waste disposal service.
-
Prohibition: Discharging this compound into sewer systems is prohibited.
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research, the following general steps should be integrated into any procedure:
-
Pre-Experiment Safety Review: Before beginning any work, review the Safety Data Sheet (SDS) for this compound. Ensure all necessary PPE is available and in good condition. Confirm that the fume hood or ventilated area is functioning correctly.
-
Preparation: Don all required PPE as outlined in the table above.
-
Handling: Conduct all manipulations of solid this compound within a fume hood to prevent inhalation of dust.
-
Post-Experiment: Decontaminate all surfaces and equipment that came into contact with this compound.
-
Waste Disposal: Dispose of all waste materials containing this compound according to the disposal plan.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
